2-(Aminomethyl)-2-ethylpropane-1,3-diamine

Catalog No.
S14536830
CAS No.
54473-27-7
M.F
C6H17N3
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-2-ethylpropane-1,3-diamine

CAS Number

54473-27-7

Product Name

2-(Aminomethyl)-2-ethylpropane-1,3-diamine

IUPAC Name

2-(aminomethyl)-2-ethylpropane-1,3-diamine

Molecular Formula

C6H17N3

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C6H17N3/c1-2-6(3-7,4-8)5-9/h2-5,7-9H2,1H3

InChI Key

RDFHRHZQKZRRKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(CN)CN

2-(Aminomethyl)-2-ethylpropane-1,3-diamine, also known as N,N'-bis(2-aminoethyl)-1,3-propanediamine, is an organic compound with the molecular formula C7H18N4. This compound features two amino groups and is classified as a diamine. It typically appears as a colorless to pale yellow liquid and possesses a strong amine odor. Its solubility in water and various organic solvents, along with its basicity due to the presence of amino groups, makes it a compound of interest in various chemical and biological applications.

  • Oxidation: This compound can be oxidized to form imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to generate primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino groups can act as nucleophiles in nucleophilic substitution reactions, allowing for the formation of alkylated or acylated derivatives when treated with alkyl halides or acyl chlorides.

The biological activity of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine has been explored in various contexts. It has been noted for its potential as a chelator for metal ions, particularly copper. In studies involving human promyelocytic leukemia cell lines (HL-60), it has been shown to inhibit mitochondrial cytochrome c oxidase by inducing cellular copper deficiency . This property suggests its potential therapeutic applications in cancer treatment and other diseases where metal ion homeostasis is critical.

Synthesis of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine can be achieved through various methods:

  • Direct Amination: The reaction of ethylene diamine with 2-bromo-2-ethylpropane under controlled conditions leads to the formation of the desired compound.
  • Catalytic Hydrogenation: In industrial settings, this compound can also be produced via catalytic hydrogenation of appropriate nitriles in the presence of catalysts such as palladium on carbon.

The applications of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine span several fields:

  • Pharmaceuticals: Due to its biological activity, it may be used in drug formulations targeting metal ion-related diseases.
  • Agriculture: Its chelating properties could be beneficial in formulations designed to enhance nutrient uptake in plants.
  • Chemical Industry: It serves as a building block for synthesizing more complex nitrogen-containing compounds.

Interaction studies have demonstrated that 2-(Aminomethyl)-2-ethylpropane-1,3-diamine interacts effectively with metal ions, particularly copper. Its ability to form stable complexes with these ions can lead to significant biological effects, including modulation of enzyme activities related to metal ion metabolism. This interaction is crucial for understanding its potential therapeutic roles and environmental applications.

Several compounds share structural similarities with 2-(Aminomethyl)-2-ethylpropane-1,3-diamine. Here are notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,3-PropanediamineLacks ethyl groupSimpler structure; less steric hindrance
N-Methyl-1,3-propanediamineContains a methyl groupMore sterically hindered; different reactivity profile
N,N-Dimethyl-1,3-propanediamineContains two methyl groupsEnhanced basicity; different solubility characteristics
N,N'-Bis(2-aminoethyl)-1,3-propanediamineContains additional amino groupsHigher chelation efficiency; potential for greater biological activity

Uniqueness: The presence of the ethyl group in 2-(Aminomethyl)-2-ethylpropane-1,3-diamine distinguishes it from these similar compounds. This ethyl substituent influences its reactivity and interaction with other molecules, potentially leading to unique chemical and biological properties not observed in simpler diamines.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

131.142247555 g/mol

Monoisotopic Mass

131.142247555 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types